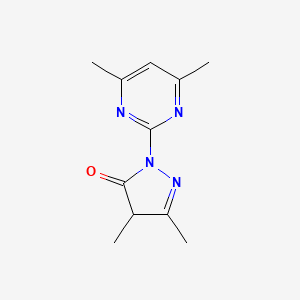
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (3-chloro-5-ethoxy-4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that this compound acts as a modulator of the sigma-1 receptor, which is involved in various cellular processes, including neurotransmission, calcium signaling, and cell survival. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In hepatitis C virus-infected cells, this compound has been shown to inhibit viral replication by targeting the viral nonstructural protein 5A.
Advantages and Limitations for Lab Experiments
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments, including its potency, selectivity, and solubility in aqueous solutions. However, this compound has some limitations, such as its relatively short half-life and the lack of available data on its pharmacokinetics and toxicity.
Future Directions
For research on (3-chloro-5-ethoxy-4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride include investigating its potential therapeutic applications in other diseases and optimizing its pharmacokinetic and toxicity profiles for clinical use.
Scientific Research Applications
(3-chloro-5-ethoxy-4-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride has been investigated for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. In oncology, this compound has demonstrated antitumor activity in various cancer cell lines. In infectious diseases, this compound has been shown to have potent antiviral activity against hepatitis C virus.
properties
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-3-21-15-9-12(8-14(17)16(15)20-2)10-18-11-13-6-4-5-7-19-13;/h4-9,18H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLDHYPILLTLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4411898.png)
![4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B4411906.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)

![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)



![2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4411937.png)
![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4411946.png)
![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)
![4-({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4411960.png)
![ethyl 2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411974.png)
![N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4411977.png)